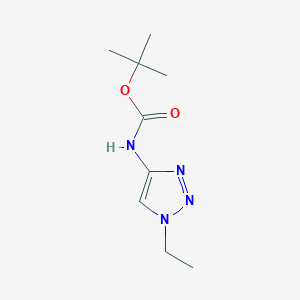
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the N-Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Introduction of the N-Boc Group: The N-Boc group can be introduced by reacting the triazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Substituted triazoles with various functional groups.
Deprotection Reactions: Free amine derivatives of the triazole.
Oxidation and Reduction Reactions: Oxidized or reduced triazole derivatives.
Scientific Research Applications
N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-stacking, and dipole-dipole interactions. The presence of the N-Boc group can influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound without the N-Boc and ethyl groups.
1-Ethyl-1H-1,2,3-triazole: Similar structure but without the N-Boc group.
N-Boc-1H-1,2,3-triazole: Similar structure but without the ethyl group.
Uniqueness: N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the N-Boc protecting group and the ethyl substituent. These modifications can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(1-ethyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-5-13-6-7(11-12-13)10-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,10,14) |
InChI Key |
REXBAVBOWPIURP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















